4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide
Description
4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide is a complex organic compound that features a quinoxaline moiety linked to a naphthalene derivative through a sulfonamide bridge. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Properties
IUPAC Name |
4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O3S/c32-26(21-10-9-19-5-1-2-6-20(19)17-21)15-16-28-22-11-13-23(14-12-22)35(33,34)31-27-18-29-24-7-3-4-8-25(24)30-27/h1-18,28H,(H,30,31)/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIHAVNCGOZICM-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CNC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C\NC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of a naphthalene derivative with a quinoxaline derivative in the presence of a sulfonamide group. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also becoming increasingly common in the industrial synthesis of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, naphthalene derivatives, and sulfonamide-substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: These compounds share the naphthalene moiety and may have similar biological activities.
Quinoxaline derivatives: These compounds share the quinoxaline moiety and are often studied for their antimicrobial and anticancer properties.
Sulfonamide derivatives: These compounds share the sulfonamide group and are widely used in medicinal chemistry.
Uniqueness
4-[[(Z)-3-naphthalen-2-yl-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide is unique due to its combination of a naphthalene moiety, a quinoxaline moiety, and a sulfonamide group. This unique structure contributes to its diverse range of biological activities and makes it a valuable compound for scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
